
3-Ethyl-3-methylcyclohexan-1-one
Descripción general
Descripción
3-Ethyl-3-methylcyclohexan-1-one is an organic compound with the molecular formula C9H16O It is a derivative of cyclohexanone, where the cyclohexane ring is substituted with an ethyl group and a methyl group at the third carbon position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Ethyl-3-methylcyclohexan-1-one can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone. The process typically includes the following steps:
Formation of Enolate Ion: Cyclohexanone is treated with a strong base such as sodium hydride (NaH) to form the enolate ion.
Alkylation: The enolate ion is then reacted with ethyl bromide and methyl iodide under controlled conditions to introduce the ethyl and methyl groups at the desired positions on the cyclohexane ring.
Industrial Production Methods
In industrial settings, the production of 3-ethyl-3-methylcyclohexanone may involve catalytic hydrogenation of the corresponding cresol derivatives or oxidation of methylcyclohexane. These methods are optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-3-methylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Halogenation and other substitution reactions can introduce different functional groups onto the cyclohexane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions typically use reagents like chlorine (Cl2) or bromine (Br2) under UV light or in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
3-Ethyl-3-methylcyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 3-ethyl-3-methylcyclohexanone exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
3-Methylcyclohexanone: A similar compound with a single methyl group on the cyclohexane ring.
3-Ethylcyclohexanone: Another related compound with an ethyl group on the cyclohexane ring.
Cyclohexanone: The parent compound without any substituents.
Uniqueness
3-Ethyl-3-methylcyclohexan-1-one is unique due to the presence of both ethyl and methyl groups at the third carbon position, which imparts distinct chemical and physical properties compared to its analogs
Propiedades
Fórmula molecular |
C9H16O |
|---|---|
Peso molecular |
140.22 g/mol |
Nombre IUPAC |
3-ethyl-3-methylcyclohexan-1-one |
InChI |
InChI=1S/C9H16O/c1-3-9(2)6-4-5-8(10)7-9/h3-7H2,1-2H3 |
Clave InChI |
HPFWICIZVJFFNM-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CCCC(=O)C1)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

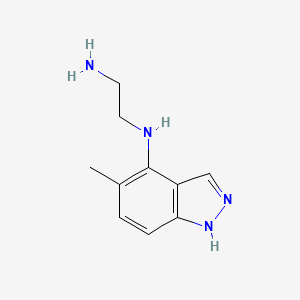
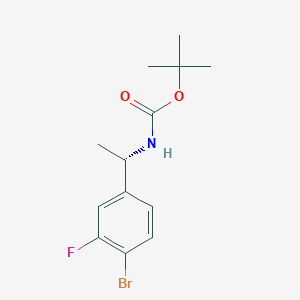

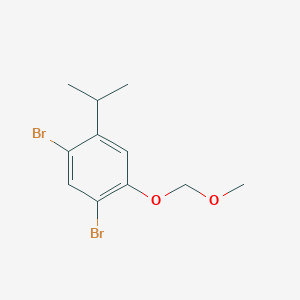
![1-cyclopropylmethyl-6-hydrazinopyrimidine-2,4[1H,3H]dione](/img/structure/B8375016.png)
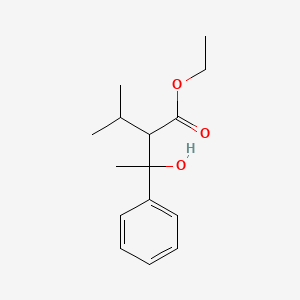


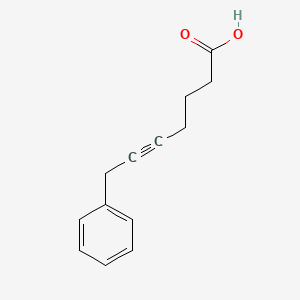
![(E)-tert-Butyl 4-(hydroxyimino)spiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B8375067.png)



